molecular formula C18H18N2O2 B2949308 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide CAS No. 1396810-80-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide

Cat. No.: B2949308
CAS No.: 1396810-80-2
M. Wt: 294.354
InChI Key: VZXIIUZLOLBWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in catalysis and material science due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-naphthamide stands out due to its specific structural features, which confer unique reactivity and potential applications. Its cyclopropyl and naphthamide moieties contribute to its distinct chemical behavior compared to similar compounds.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-10-13(11-20(17)14-8-9-14)19-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIIUZLOLBWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.